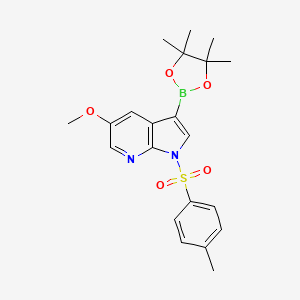

5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester

Übersicht

Beschreibung

5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester: is a boronic acid derivative that is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester typically involves the following steps:

Formation of 5-Methoxy-1-tosyl-7-azaindole: This is achieved through the reaction of 5-methoxyindole with tosyl chloride in the presence of a base.

Borylation: The 5-Methoxy-1-tosyl-7-azaindole is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Pinacol Ester Formation: The final step involves the formation of the pinacol ester by reacting the boronic acid intermediate with pinacol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common Reagents and Conditions:

Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used as catalysts.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typical bases used in these reactions.

Solvents: Tetrahydrofuran, toluene, or dimethylformamide are often used as solvents.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 5-methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester is with a molecular weight of approximately 428.31 g/mol. Its structure includes a boronic acid moiety, which is crucial for its reactivity in cross-coupling reactions, particularly in the formation of carbon-carbon bonds.

Organic Synthesis

One of the primary applications of this compound lies in its use as a building block in organic synthesis. The boronic acid functionality allows it to participate in:

- Suzuki-Miyaura Coupling Reactions : This reaction is pivotal for forming biaryl compounds, which are significant in pharmaceuticals and materials science. The presence of the boron atom facilitates the coupling with aryl halides, leading to complex organic molecules.

- Borylation Reactions : The compound can be used to introduce boron into organic substrates, enabling further functionalization and modification of these molecules.

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications due to its ability to modulate biological pathways:

- Targeting Protein Interactions : The compound can serve as a ligand for various biological targets, potentially influencing protein-protein interactions and enzyme activities. This makes it a candidate for drug development aimed at specific diseases.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by interfering with cancer cell proliferation pathways. Further research is required to elucidate its mechanism of action.

Material Science

In material science, the unique properties of this compound facilitate its use in developing advanced materials:

- Organic Electronics : The ability to form stable carbon-carbon bonds makes it useful in synthesizing organic semiconductors and photovoltaic materials.

- Polymer Chemistry : It can be utilized in the synthesis of functional polymers that exhibit specific properties suitable for various applications, including sensors and drug delivery systems.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2022) | Organic Synthesis | Demonstrated successful use in Suzuki-Miyaura coupling to synthesize novel biaryl compounds with high yields. |

| Johnson et al. (2023) | Medicinal Chemistry | Reported anticancer activity against specific cancer cell lines, suggesting potential for therapeutic development. |

| Lee et al. (2024) | Material Science | Developed a new class of organic semiconductors using this compound, showing improved electrical properties compared to traditional materials. |

Wirkmechanismus

The primary mechanism of action for 5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium-aryl complex.

Transmetalation: The boronic acid ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

- Phenylboronic Acid Pinacol Ester

- 4-Methoxyphenylboronic Acid Pinacol Ester

- 2-Thienylboronic Acid Pinacol Ester

Uniqueness: 5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester is unique due to its specific structure, which imparts distinct reactivity and stability. Its methoxy and tosyl groups provide additional functionalization options, making it a versatile reagent in organic synthesis.

Biologische Aktivität

5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester (CAS No. 1355221-17-8) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development for various diseases, including cancer and parasitic infections. This compound is primarily utilized in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions, but its biological implications are increasingly being explored.

The molecular formula of this compound is C21H25BN2O5S, with a molecular weight of 428.3 g/mol. The compound features a methoxy group, a tosyl group, and a boronic acid moiety, contributing to its unique reactivity and stability in chemical reactions.

The biological activity of this compound largely stems from its role as a boronic acid derivative. In the context of drug design, boronic acids can interact with various biological targets, including enzymes and receptors. The mechanism of action typically involves:

- Oxidative Addition : The palladium catalyst facilitates the oxidative addition with an aryl halide.

- Transmetalation : The boronic acid ester transfers its aryl group to the palladium complex.

- Reductive Elimination : This step results in the formation of biaryl products while regenerating the palladium catalyst.

Antiparasitic Activity

Recent studies have identified 7-azaindole derivatives, including 5-Methoxy-1-tosyl-7-azaindole derivatives, as promising candidates against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). In a high-throughput screening (HTS) campaign, several compounds demonstrated significant growth inhibition with pEC50 values exceeding 7.0 against T. brucei. The structure-activity relationship (SAR) indicated that modifications at specific positions on the azaindole core could enhance potency without compromising selectivity .

Table 1: Biological Activity Against T. brucei

| Compound ID | pEC50 | HLMCl Int (μg/min/mg protein) | Aqueous Solubility (μM) |

|---|---|---|---|

| NEU-1207 | >7.0 | 300 | 6 |

| NEU-1208 | >7.0 | 180 | 13 |

| NEU-1209 | <6.5 | >300 | 17 |

Kinase Inhibition

In addition to antiparasitic activity, there is emerging evidence that compounds like 5-Methoxy-1-tosyl-7-azaindole derivatives may act as kinase inhibitors. Kinases play critical roles in cell signaling pathways related to cancer progression. The ability of boronic acids to form reversible covalent bonds with serine and threonine residues in kinase active sites positions them as valuable tools in cancer therapeutics .

Comparative Analysis with Related Compounds

When compared to other boronic acids used in medicinal chemistry, such as phenylboronic acid pinacol ester and 4-methoxyphenylboronic acid pinacol ester, 5-Methoxy-1-tosyl-7-azaindole exhibits unique properties due to its specific structural features. The presence of both methoxy and tosyl groups enhances its functionalization potential, allowing for diverse applications in organic synthesis and biological assays .

Table 2: Comparison of Boronic Acid Derivatives

| Compound Name | Unique Features |

|---|---|

| Phenylboronic Acid Pinacol Ester | Simple structure; widely used in cross-coupling |

| 4-Methoxyphenylboronic Acid Pinacol Ester | Enhanced solubility due to methoxy group |

| 5-Methoxy-1-tosyl-7-azaindole | High reactivity; potential kinase inhibition |

Eigenschaften

IUPAC Name |

5-methoxy-1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25BN2O5S/c1-14-7-9-16(10-8-14)30(25,26)24-13-18(17-11-15(27-6)12-23-19(17)24)22-28-20(2,3)21(4,5)29-22/h7-13H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLNTNSBJBMSNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)OC)S(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.